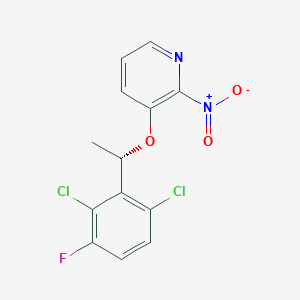
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine
概要
説明
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine is a useful research compound. Its molecular formula is C13H9Cl2FN2O3 and its molecular weight is 331.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine, also known by its CAS number 1233484-06-4, is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a pyridine ring substituted with a nitro group and an ethoxy group linked to a dichloro-fluorophenyl moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₉Cl₂FN₂O₃
- Molecular Weight : 331.13 g/mol
- CAS Number : 1233484-06-4
- Purity : Typically above 95% in commercial preparations
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, the related compound 1,2,4-triazolo[1,5-a][1,3,5]triazines showed high efficacy against breast and colon cancer cell lines through mechanisms independent of dihydrofolate reductase inhibition .
The biological activity of this compound is believed to involve:
- Inhibition of Kinases : Similar compounds have demonstrated selective inhibition of certain kinases involved in cancer proliferation. For example, the compound BMS-777607 was noted for its potent inhibition of Met kinase, leading to tumor stasis in xenograft models .
- Impact on Cell Cycle : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Cancer Cell Lines
A study evaluated the antiproliferative effects of several pyridine derivatives including this compound against various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly in a dose-dependent manner. The IC50 values for these compounds ranged from low micromolar concentrations to submicromolar levels depending on the specific cell line tested .
In Vivo Efficacy
In vivo studies have demonstrated that related compounds can effectively inhibit tumor growth in animal models. For instance, a related pyridine derivative showed complete tumor stasis in human gastric carcinoma xenograft models following oral administration . This suggests potential for therapeutic applications in oncology.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOUCIQKWTGJY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














